molecular formula C11H9BrN2 B14668189 Isoquinolinium, 2-(cyanomethyl)-, bromide CAS No. 39595-94-3

Isoquinolinium, 2-(cyanomethyl)-, bromide

Cat. No.: B14668189
CAS No.: 39595-94-3
M. Wt: 249.11 g/mol
InChI Key: DZJMFKVEXJEWBD-UHFFFAOYSA-M
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Description

Isoquinolinium, 2-(cyanomethyl)-, bromide is a quaternary ammonium salt derived from isoquinoline. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the isoquinoline ring, with bromide as the counterion. It is a versatile reagent used in various organic synthesis processes, particularly in the formation of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolinium, 2-(cyanomethyl)-, bromide can be synthesized through the reaction of isoquinoline with cyanomethyl bromide. The reaction typically involves refluxing isoquinoline with bromoacetonitrile in an organic solvent such as acetonitrile. The reaction mixture is then filtered to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(cyanomethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Strong bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate substitution reactions.

    Solvents: Organic solvents like acetonitrile and methanol are frequently employed in these reactions.

Major Products

The major products formed from reactions involving this compound include various heterocyclic compounds such as imidazoisoquinolines and pyrroloisoquinolines .

Scientific Research Applications

Isoquinolinium, 2-(cyanomethyl)-, bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(cyanomethyl)-, bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The cyanomethyl group acts as a nucleophile, participating in substitution and cyclization reactions. The bromide ion serves as a leaving group, enabling the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 2-(cyanomethyl)-, bromide: Similar in structure but derived from pyridine instead of isoquinoline.

    Quaternary ammonium salts: A broad class of compounds with similar reactivity patterns.

Uniqueness

Isoquinolinium, 2-(cyanomethyl)-, bromide is unique due to its isoquinoline backbone, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium salts. Its ability to form complex heterocyclic structures makes it particularly valuable in organic synthesis .

Properties

CAS No.

39595-94-3

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-isoquinolin-2-ium-2-ylacetonitrile;bromide

InChI

InChI=1S/C11H9N2.BrH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-5,7,9H,8H2;1H/q+1;/p-1

InChI Key

DZJMFKVEXJEWBD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC#N.[Br-]

Origin of Product

United States

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